molecular formula C6H4O B098707 2-Ethynylfuran CAS No. 18649-64-4

2-Ethynylfuran

Cat. No.: B098707
CAS No.: 18649-64-4
M. Wt: 92.09 g/mol
InChI Key: CTVCBOZMKFQEAP-UHFFFAOYSA-N
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Description

2-Ethynylfuran is an organic compound with the molecular formula C6H4O. It consists of a furan ring with an ethynyl group (C≡CH) attached to the second carbon atom. This compound is known for its unique reactivity due to the presence of both the furan ring and the ethynyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynylfuran can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where a furan derivative is coupled with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a viable method for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-ethynylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O/c1-2-6-4-3-5-7-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVCBOZMKFQEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940099
Record name 2-Ethynylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18649-64-4
Record name Furan, 2-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018649644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethynylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Ethynylfuran a promising candidate for conducting polymers?

A: this compound exhibits strong pi-orbital interactions between its ethynyl and furan moieties, particularly in the 2,5-diethynylfuran configuration. [] This interaction, along with the influence of the oxygen atom in the furan ring and the carbon atoms in the ethynyl group, contributes to favorable HOMO/LUMO energy levels and a suitable band gap. These electronic properties, alongside its energetic stability and dipole moment, make this compound and its derivatives potentially useful as precursors for developing conducting polymers. []

Q2: Has the electrical conductivity of polymers incorporating this compound been investigated?

A: Yes, studies have explored the electrical conductivity of poly(this compound) (P2EF) when doped with electron acceptors like iodine, bromine, and ferric chloride. [] Interestingly, iodine-doped P2EF exhibited a maximum conductivity of 5 × 10−3 Ω−1 cm−1, a value found to be largely independent of the polymer's molecular weight. [] This suggests that P2EF holds promise for applications requiring conductive polymeric materials.

Q3: What are the typical methods used to polymerize this compound?

A: Researchers have successfully polymerized this compound and its copolymers using catalysts based on tungsten hexachloride (WCl6) and molybdenum pentachloride (MoCl5). [, ] These catalysts facilitate the polymerization process, enabling the formation of polymers with potentially desirable properties for various applications.

Q4: Are there computational studies available that provide insights into the electronic structure of this compound?

A: Yes, the first eleven vertical ionization energies of mono and diethynylfurans have been calculated using electron propagator theory. [] These calculations provide valuable information on the electronic structure and orbital interactions within these molecules, which are crucial for understanding their reactivity and potential applications.

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